molecular formula C20H20N4O3 B6496071 N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-benzyl-5-oxomorpholine-3-carboxamide CAS No. 1351587-26-2

N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-benzyl-5-oxomorpholine-3-carboxamide

Cat. No. B6496071
CAS RN: 1351587-26-2
M. Wt: 364.4 g/mol
InChI Key: RHWSEJVICSNOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzodiazole is a versatile heterocyclic nucleus present in various bioactive compounds . It’s an important class of organic compounds and is present in many marketed drugs like omeprazole, albendazole, astemizole, enviradine, candesarten etc . The combination of benzimidazole with other heterocyclic moieties can provide a new approach to design drug-like molecules .


Synthesis Analysis

The synthesis of similar compounds often involves the use of techniques such as slow evaporation solution growth . The compound is typically characterized by 1H NMR, IR, elemental and X-ray analysis .


Molecular Structure Analysis

The compound may crystallize in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions of similar compounds are often studied using techniques such as FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by techniques such as DSC and TGA analysis . The compound may have a molecular weight of around 265.31 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-benzyl-5-oxomorpholine-3-carboxamide (VU0539515-1 or F6241-0009), focusing on six unique applications:

Antibacterial Agents

This compound has shown potential as an antibacterial agent. The benzodiazole moiety is known for its antibacterial properties, and derivatives of this structure have been tested against various bacterial strains. Research indicates that these compounds can inhibit bacterial growth by interfering with cell wall synthesis or protein function .

Anticancer Therapy

VU0539515-1 has been explored for its anticancer properties. The compound’s ability to induce apoptosis in cancer cells makes it a promising candidate for cancer treatment. Studies have demonstrated its efficacy in reducing tumor growth in vitro and in vivo, particularly in cancers that are resistant to conventional therapies .

Antiviral Applications

The benzodiazole structure in VU0539515-1 has been investigated for its antiviral properties. It has shown activity against several viruses by inhibiting viral replication. This makes it a potential candidate for developing treatments for viral infections such as influenza and hepatitis .

Anti-inflammatory Agents

Research has indicated that VU0539515-1 can act as an anti-inflammatory agent. The compound’s ability to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models suggests its potential use in treating inflammatory diseases like arthritis and inflammatory bowel disease .

Neuroprotective Agents

VU0539515-1 has been studied for its neuroprotective effects. The compound has shown promise in protecting neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for these conditions .

Antifungal Agents

The compound has also been evaluated for its antifungal properties. It has demonstrated efficacy against various fungal pathogens by disrupting cell membrane integrity and inhibiting fungal growth. This application is particularly important in the development of new antifungal drugs to combat resistant strains .

Antioxidant Properties

VU0539515-1 exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is valuable in the development of supplements and pharmaceuticals aimed at reducing oxidative damage .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. This application is crucial in the development of drugs targeting enzyme-related diseases, such as certain metabolic disorders and cancers. By inhibiting key enzymes, VU0539515-1 can modulate biochemical pathways and provide therapeutic benefits .

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds often work by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .

Future Directions

The medicinal property of benzimidazole is still in great demand and a matter of study to explore new molecules in the field of medicinal chemistry . The combination of benzimidazole with other heterocyclic moieties can provide a new approach to design drug-like molecules .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-benzyl-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-19-13-27-12-17(24(19)11-14-6-2-1-3-7-14)20(26)21-10-18-22-15-8-4-5-9-16(15)23-18/h1-9,17H,10-13H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWSEJVICSNOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-benzyl-5-oxomorpholine-3-carboxamide

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